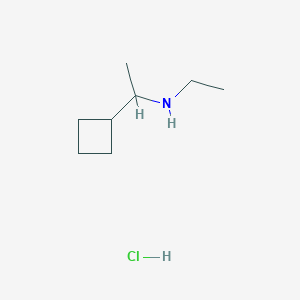

(1-Cyclobutylethyl)(ethyl)amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Cyclobutylethyl)(ethyl)amine hydrochloride is a chemical compound with the molecular formula C₈H₁₈ClN. It is primarily used in research and development settings, particularly in the field of pharmaceuticals. The compound is known for its unique structure, which includes a cyclobutyl group attached to an ethylamine moiety, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclobutylethyl)(ethyl)amine hydrochloride typically involves the reaction of cyclobutylcarbinol with ethylamine under acidic conditions to form the desired amine. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt. The reaction conditions often include:

- Temperature: 0-5°C

- Solvent: Anhydrous ethanol or methanol

- Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The process involves:

- Mixing cyclobutylcarbinol and ethylamine in a reactor.

- Adding hydrochloric acid to the mixture.

- Maintaining the reaction temperature and stirring for the required time.

- Isolating the product by filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclobutylethyl)(ethyl)amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Amides or nitriles.

Reduction: Primary amines.

Substitution: Alkylated or acylated amines.

Scientific Research Applications

(1-Cyclobutylethyl)(ethyl)amine hydrochloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor for the synthesis of pharmaceutical compounds.

Industry: In the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1-Cyclobutylethyl)(ethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include:

Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

Receptor Activation: Interacting with cell surface receptors to trigger intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

- (1-Cyclopropylethyl)(ethyl)amine hydrochloride

- (1-Cyclopentylethyl)(ethyl)amine hydrochloride

- (1-Cyclohexylethyl)(ethyl)amine hydrochloride

Uniqueness

(1-Cyclobutylethyl)(ethyl)amine hydrochloride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds that require specific spatial arrangements and electronic characteristics .

Biological Activity

(1-Cyclobutylethyl)(ethyl)amine hydrochloride, a compound with the molecular formula C8H17N·HCl, has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including structure-activity relationships (SAR), pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a cyclobutyl group attached to an ethylamine backbone, making it a member of the amine derivatives. Its hydrochloride salt form enhances its solubility and bioavailability, which is critical for its pharmacological applications.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological efficacy. Research indicates that variations in the alkyl chain length and branching significantly affect the compound's potency and selectivity towards biological targets. For instance, studies have shown that increasing the length of hydrocarbon chains can enhance protective activity against cellular stressors, with certain derivatives achieving micromolar potency in various assays .

Pharmacological Applications

- Ocular Disorders : The compound has been investigated for its potential use in treating ophthalmic diseases. Specifically, it has shown promise in reducing symptoms associated with age-related eye conditions by modulating inflammatory pathways .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. This is attributed to its ability to inhibit prostaglandin synthesis, a key mediator in inflammatory responses .

- Neuroprotective Effects : The compound's neuroprotective capabilities have been explored, particularly in models of neurodegenerative diseases. It appears to activate pathways that promote neuronal survival under stress conditions .

Case Study 1: Neuroprotection in Cellular Models

A study assessed the neuroprotective effects of this compound in neuroblastoma cells subjected to oxidative stress. The results indicated a significant reduction in cell death rates when treated with the compound compared to untreated controls. The mechanism was linked to enhanced autophagic flux mediated by AMPK activation .

Case Study 2: Inhibition of Inflammatory Responses

In a model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Table 1: Summary of Biological Activities

Properties

IUPAC Name |

1-cyclobutyl-N-ethylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-3-9-7(2)8-5-4-6-8;/h7-9H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTRAHDZRSSIBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C1CCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.